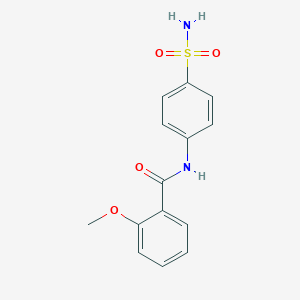

2-methoxy-N-(4-sulfamoylphenyl)benzamide

Description

Properties

Molecular Formula |

C14H14N2O4S |

|---|---|

Molecular Weight |

306.34 g/mol |

IUPAC Name |

2-methoxy-N-(4-sulfamoylphenyl)benzamide |

InChI |

InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |

InChI Key |

SVVKJYWVAGNOEJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry and Therapeutic Roles

Anti-Inflammatory and Anticancer Properties

Research indicates that 2-methoxy-N-(4-sulfamoylphenyl)benzamide and its derivatives exhibit significant anti-inflammatory and anticancer activities. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for developing new therapeutic agents against various cancers.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve the inhibition of key enzymes that play roles in inflammatory pathways and cancer progression. Studies suggest that these compounds may interact with specific biological targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition Studies

Inhibition of NTPDases

Sulfamoyl benzamide derivatives, including this compound, have been investigated for their ability to inhibit human ecto-nucleotide triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in various pathological conditions, including cancer and inflammation. Compounds exhibiting strong inhibitory activity against NTPDases could lead to novel treatments for diseases associated with their dysregulation .

Pharmacokinetic Evaluations

Bioanalytical Methods Development

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. A notable study developed a micro-extraction liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify this compound in biological matrices such as mouse plasma . The results demonstrated reliable quantification over a specified concentration range, indicating the compound's potential for further therapeutic exploration.

Diabetes Management Potential

Insulinotropic Effects

Given its structural similarities to established hypoglycemic agents, this compound may exhibit insulinotropic effects, enhancing insulin secretion from pancreatic beta cells. This property positions it as a candidate for further research into diabetes management therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-methoxy-N-(4-sulfamoylphenyl)benzamide, highlighting key differences in substituents, biological activities, and applications:

Key Structural and Functional Insights:

Substituent Effects :

- Chloro and Bromo Groups : Electron-withdrawing substituents (e.g., Cl in 16673-34-0) enhance target affinity but may reduce solubility. Bromo in 4MNB improves halogen bonding but complicates synthesis .

- Trifluoromethoxy : Enhances metabolic stability and lipophilicity, as seen in compound 49 .

- Sulfamoyl vs. Methyl : The sulfamoyl group in the parent compound is critical for NLRP3 binding, while its replacement with methyl (as in 2-MMB) shifts activity toward ion channel modulation .

Linker Modifications :

- Ethyl Linker : In 16673-34-0, the ethyl spacer improves bioavailability by reducing steric hindrance, enabling better penetration into ischemic tissues .

- Heterocyclic Linkers : Compounds like 1f use thioether or triazole linkers to enhance selectivity for kinase targets, though this may increase molecular weight and reduce blood-brain barrier permeability .

Biological Activities :

- NLRP3 Inflammasome Inhibition : The parent compound and 16673-34-0 share a sulfamoylphenyl motif, which is essential for blocking NLRP3 activation in inflammatory pathways .

- Cardiovascular Effects : 2-MMB’s lack of sulfamoyl group shifts its mechanism toward ion channel modulation, highlighting the sulfamoyl moiety’s role in target specificity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives, and how can reaction conditions be optimized for high yields?

- Methodological Answer : A three-step synthesis route is commonly employed: (a) coupling of 2-methoxybenzoic acid derivatives with 4-aminobenzenesulfonamide using ethyl chloroformate and triethylamine in dichloromethane (94% yield); (b) sulfonation with chlorosulfonic acid (87% yield); (c) functionalization of the sulfamoyl group with amines in THF/water (45–93% yield). Optimization involves adjusting stoichiometry, reaction time (e.g., 12 h for sulfonation), and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for benzamide and sulfamoylphenyl groups) and methoxy singlet (δ ~3.8 ppm).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹).

- X-ray crystallography : Use SHELX software to resolve hydrogen-bonding networks (e.g., N–H···O interactions stabilizing planar thiadiazole rings) .

Advanced Research Questions

Q. How do structural modifications at the sulfamoylphenyl or methoxybenzamide moieties influence the biological activity of this compound derivatives?

- Methodological Answer :

- Sulfamoyl group : Electron-withdrawing substituents (e.g., nitro) enhance Kir6.2/SUR1 KATP channel activation (EC₅₀ < 1 µM), while bulky groups reduce binding affinity .

- Methoxybenzamide : Halogenation (e.g., 5-chloro derivatives) improves anticancer activity by increasing apoptosis induction (e.g., IC₅₀ = 12 µM in MCF-7 cells) . SAR studies should prioritize substituent polarity and steric effects using QSAR models.

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for KATP channels) and control for purity (>95% by HPLC).

- Replicate synthesis : Verify yields and intermediates (e.g., 5-chloro derivatives may form via unintended hydrolysis under acidic conditions) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in IC₅₀ determinations .

Q. What computational methods predict the binding interactions of this compound with targets like Kir6.2/SUR1 KATP channels?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions between the sulfamoyl group and SUR1 residues (e.g., Lys138).

- MD simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess hydrogen-bond retention .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent selection : Use ethanol/acetone mixtures (1:1) for slow evaporation.

- Temperature control : Crystallize at 4°C to reduce thermal motion artifacts.

- Refinement : Apply SHELXL-97 for anisotropic displacement parameters and hydrogen-bond validation (e.g., O–H···N distances ~2.8 Å) .

Q. What factors are critical in designing in vitro assays for evaluating anticancer potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.